molecular formula C11H13NO6S B2918045 methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate CAS No. 717874-18-5

methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate

Cat. No.: B2918045
CAS No.: 717874-18-5
M. Wt: 287.29
InChI Key: APBFMKXLABDIGZ-UHFFFAOYSA-N
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Description

Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate is a chemical compound with the molecular formula C11H13NO6S It is characterized by the presence of a benzodioxole ring, a methylsulfonyl group, and a glycinate moiety

Mechanism of Action

Target of Action

Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate is a complex compound with a structure similar to other known substances Compounds with similar structures have been found to interact with monoaminergic systems, binding to dopamine, serotonin, and norepinephrine transporters .

Mode of Action

Based on its structural similarity to other substances, it is predicted that it may inhibit the reuptake of monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This inhibition could lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, potentially leading to various physiological effects.

Biochemical Pathways

Compounds with similar structures have been found to affect the monoaminergic systems . This could potentially influence various downstream effects, including mood regulation, cognition, and motor control.

Result of Action

Based on its predicted interaction with monoaminergic systems , it could potentially lead to changes in mood, cognition, and motor control.

Safety and Hazards

Synthetic cathinones, which are related to the compound you asked about, have been reported to cause a number of stimulant-like adverse effects including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .

Future Directions

These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

  • Use of efficient catalysts and reagents.
  • Controlled reaction temperatures and times.
  • Purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Comparison with Similar Compounds

Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-16-11(13)6-12(19(2,14)15)8-3-4-9-10(5-8)18-7-17-9/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBFMKXLABDIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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